CBiPES hydrochloride
CAS No.: 856702-40-4
Cat. No.: VC0004786
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 856702-40-4 |
---|---|
Molecular Formula | C21H19N3O2S |
Molecular Weight | 377.5 g/mol |
IUPAC Name | N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide |
Standard InChI | InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 |
Standard InChI Key | HDVYXILCBYGKGU-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N.Cl |
Canonical SMILES | CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N |
Chemical Identity and Structural Properties
Molecular Composition
CBiPES hydrochloride has the molecular formula , with a molar mass of 413.9 g/mol . The compound is derived from its parent molecule, CBiPES (CID 9864510), through hydrochlorination. Key structural features include:
-
A biphenyl core with a cyano substituent at the 4′-position.
-
An ethanesulfonamide group linked to a pyridinylmethyl moiety .
Table 1: Physicochemical Properties of CBiPES Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Weight | 413.9 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 6 | |
Solubility (DMSO) | >20 mg/mL | |
Storage Conditions | 2–8°C, desiccated |
The IUPAC name is N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide hydrochloride, and its SMILES string is CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N.Cl
.
Pharmacological Profile
Target Specificity and Potency
CBiPES hydrochloride acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 2 (mGluR2), exhibiting an IC50 of 98.2 nM in vitro . Unlike orthosteric agonists, it enhances receptor activity without competing with endogenous glutamate, making it a valuable probe for studying mGluR2-specific pathways .
Key Pharmacodynamic Features:
Table 2: In Vivo Efficacy in Preclinical Models
Mechanism of Action
Modulation of Glutamatergic Signaling
CBiPES hydrochloride binds to an allosteric site on mGluR2, stabilizing the active conformation of the receptor and potentiating glutamate-induced G/G protein coupling . This leads to:
-
Presynaptic Inhibition: Reduced glutamate release in cortical and hippocampal synapses .
-
Postsynaptic Effects: Enhanced K channel activity and suppressed Ca influx .
Synergism with 5-HT2A_{2A}2A Receptors
Emerging data suggest that mGluR2 and 5-HT receptors form heterocomplexes in the prefrontal cortex. CBiPES hydrochloride disrupts 5-HT-mediated excitotoxicity, potentially explaining its antipsychotic effects .
Applications in Research
Schizophrenia and Psychosis
-
Preclinical Evidence:
-
Clinical Relevance: Unlike LY354740 (a non-selective mGluR2/3 agonist), CBiPES hydrochloride avoids tachyphylaxis due to its allosteric mechanism .
Chronic Pain Management
-
Neuropathic Pain: Suppresses spinal sensitization via mGluR2-dependent inhibition of NMDA receptor trafficking .
-
Inflammatory Pain: Reduces prostaglandin E2-induced hyperalgesia in a dose-dependent manner (ED50 = 5 mg/kg) .
Recent Advances (2023–2025)
Formulation Optimization
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves CNS bioavailability by 3.2-fold compared to free compound .
-
Prodrug Derivatives: Carbamate-based prodrugs (e.g., CBiPES-Cb) demonstrate enhanced oral absorption (T = 2.1 hrs) .
Therapeutic Expansion
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume